molecular formula C7H8N2O2 B1587371 2-Ethyl-5-nitropyridine CAS No. 31557-73-0

2-Ethyl-5-nitropyridine

Cat. No.: B1587371
CAS No.: 31557-73-0
M. Wt: 152.15 g/mol
InChI Key: VUTMOONWKQEUBX-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H8N2O2. It is characterized by a pyridine ring substituted with an ethyl group at the second position and a nitro group at the fifth position. This compound is a yellow crystalline solid with a melting point of 70-72°C. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Ethyl-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-ethylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound often involves the same nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Reduction: 2-Ethyl-5-aminopyridine.

    Substitution: 2-Methoxy-5-nitropyridine.

Scientific Research Applications

2-Ethyl-5-nitropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Methyl-5-nitropyridine
  • 2-Fluoro-5-nitropyridine
  • 2-Chloro-5-nitropyridine

Comparison: 2-Ethyl-5-nitropyridine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its methyl, fluoro, and chloro analogs. The ethyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

2-ethyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTMOONWKQEUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404569
Record name 2-Ethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31557-73-0
Record name 2-Ethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl methylmalonate (52.2 g) was added dropwise to a suspension of sodamide (11.7 g) in dry THF (150 ml) with stirring at ambient temperature under nitrogen. The mixture was boiled under reflux for 1 hour and then a solution of 2-chloro-5-nitropyridine (47.7 g) in dry THF (150 ml) was added dropwise cautiously with stirring. After the addition the mixture was boiled under reflux for 3 hours, then cooled and evaporated to remove approximately 80% of the solvent. The residue was poured into water (1 l) and extracted with ether to give an oil which partially crystallised on standing. A mixture of the residue, concentrated sulphuric acid (50 ml) and water (25 ml) was boiled under reflux for 4 hours then cooled in ice and neutralised using concentrated aqueous sodium hydroxide solution. The mixture was left to stand at ambient temperature for 64 hours and then filtered to give a solid which was extracted continuously with dichloromethane in a soxhlet extractor. The dichloromethane was cooled, dried and evaporated. The residue was filtered and the filtrate was distilled under vacuum to give 2-ethyl-5-nitropyridine, b.p. 82°-92° C. at 1 mm Hg.
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
47.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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